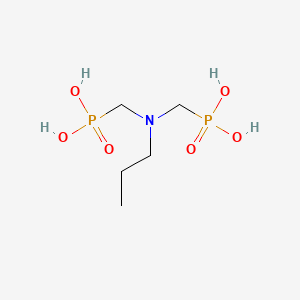![molecular formula C15H13NO B14737030 (2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one CAS No. 6394-69-0](/img/structure/B14737030.png)
(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is also known as a Schiff base, which is formed by the condensation of an amine with a carbonyl compound. The structure of this compound includes a phenyl group and a 4-methylphenyl group attached to the imine functionality, making it a versatile molecule in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one typically involves the condensation reaction between 4-methylbenzylamine and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and water is removed as a byproduct. The reaction can be catalyzed by an acid, such as hydrochloric acid, to increase the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to the compound’s observed biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
- (2E)-2-[(4-Methoxyphenyl)imino]-1-phenylethan-1-one
- (2E)-2-[(4-Chlorophenyl)imino]-1-phenylethan-1-one
- (2E)-2-[(4-Fluorophenyl)imino]-1-phenylethan-1-one
Uniqueness
(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more soluble in organic solvents and potentially enhancing its interaction with biological membranes. This structural feature can differentiate it from other similar compounds and contribute to its distinct properties and applications.
特性
CAS番号 |
6394-69-0 |
|---|---|
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
IUPAC名 |
2-(4-methylphenyl)imino-1-phenylethanone |
InChI |
InChI=1S/C15H13NO/c1-12-7-9-14(10-8-12)16-11-15(17)13-5-3-2-4-6-13/h2-11H,1H3 |
InChIキー |
WNTYCPAEUVXQMB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


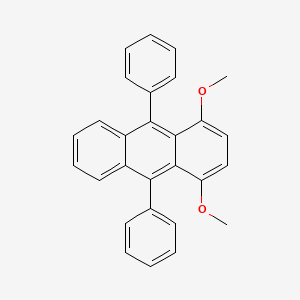
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)


![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
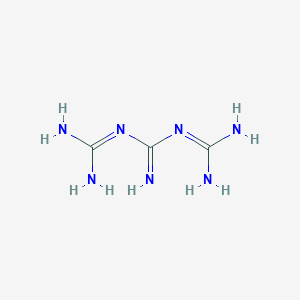
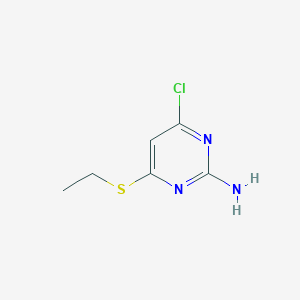
![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)

![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
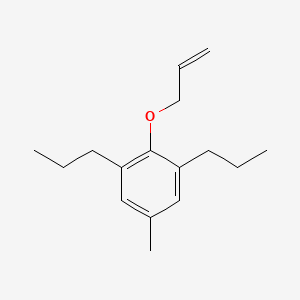
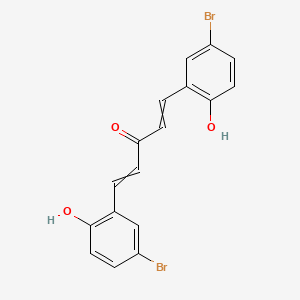
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)
